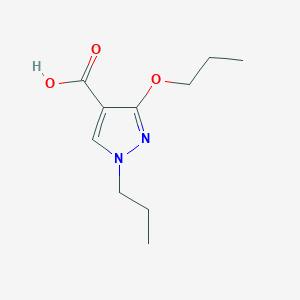

3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-propoxy-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-12-7-8(10(13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFWETPLDFOALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid, examining its mechanisms of action, pharmacokinetics, and therapeutic potential.

3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is characterized by its unique structure, which influences its biological activity. The compound's molecular formula is , and it features a propoxy group that may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit various enzymes involved in inflammatory pathways. For instance, compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) can prolong the effects of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

- Receptor Interaction : Pyrazoles often interact with specific receptors, modulating signaling pathways that regulate inflammation and pain response. The binding affinity and selectivity for these receptors are crucial for their therapeutic efficacy.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is essential for evaluating its therapeutic potential:

- Absorption : The presence of a propoxy group may enhance oral bioavailability due to increased lipid solubility.

- Distribution : The compound's ability to cross biological membranes is critical for its efficacy. Its lipophilic nature suggests good tissue penetration.

- Metabolism : The metabolic pathways of pyrazoles often involve hepatic enzymes such as cytochrome P450s, which can lead to various metabolites with distinct biological activities.

Anti-inflammatory Effects

Research indicates that compounds similar to 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid exhibit significant anti-inflammatory properties. For example, inhibition of NAAA has been linked to reduced inflammation in various models .

Anticancer Activity

Pyrazoles have been investigated for their anticancer potential. In vitro studies demonstrate that certain pyrazole derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

| Study | Compound | Model | IC50 (μM) | Effect |

|---|---|---|---|---|

| ARN19689 | Human NAAA assay | 0.042 | Anti-inflammatory | |

| Compound 17 | Liver cancer cells | 5.35 | Anticancer | |

| Compound 17 | Lung cancer cells | 8.74 | Anticancer |

These findings underscore the potential of pyrazole derivatives as therapeutic agents in managing inflammation and cancer.

Scientific Research Applications

3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C10H16N2O3, and it has a molecular weight of 212.25 g/mol . The compound features a pyrazole ring, a five-membered aromatic heterocyclic structure containing two nitrogen atoms.

Scientific Research Applications

3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is used in various scientific research applications.

Chemistry

- It serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

- It is used in the process for the manufacture of an ester of a 1-H-pyrazole-4-carboxylic acid .

Biology

- The compound is studied for potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

- Pyrazole derivatives, which are similar to 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid, have shown promise in reducing pain and inflammation. Certain compounds have been tested in animal models for their ability to alleviate pain and have demonstrated significant inhibition of paw edema in rats, suggesting their potential as anti-inflammatory agents.

- It may exhibit similar enzyme inhibition profiles, suggesting potential utility in treating conditions like Alzheimer's disease.

Medicine

- It is investigated for potential therapeutic applications, including its use as an anti-inflammatory, analgesic, or anticancer agent.

- Related pyrazole derivatives exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic applications in human medicine.

Industry

- It is used in developing new materials, such as polymers and dyes, because of its unique chemical properties.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid

- CAS No.: 1170891-16-3

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol .

Structural Features :

The compound features a pyrazole core substituted with a propoxy group at position 3, a propyl group at position 1, and a carboxylic acid moiety at position 2. These substituents confer distinct physicochemical properties, including moderate lipophilicity (due to alkyl chains) and acidity (carboxylic acid group).

Applications: Primarily used in pharmaceutical research, the compound is marketed by EOS Med Chem for drug discovery, with free shipping offered for bulk orders .

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid with related compounds:

Market and Stability Considerations

- Stability : The carboxylic acid group in the target compound may confer better stability under physiological conditions compared to hydrazones, which are prone to hydrolysis .

Preparation Methods

General Synthetic Strategy for Substituted Pyrazole-4-carboxylic Acids

The synthesis of pyrazole-4-carboxylic acids typically involves:

- Formation of an α,β-unsaturated ester or ketoester intermediate,

- Introduction of substituents via substitution or alkylation,

- Cyclization with hydrazine derivatives to form the pyrazole ring,

- Hydrolysis or acidic workup to yield the carboxylic acid.

This general approach is supported by multiple sources describing analogous pyrazole derivatives with various alkyl and alkoxy substitutions.

Stepwise Preparation Methodology

Step 1: Preparation of α,β-unsaturated ester intermediate

- An α,β-unsaturated ester bearing the appropriate alkyl substituents (e.g., propyl groups) is prepared or procured.

- This intermediate undergoes substitution with an alkoxy group, such as propoxy, introduced via nucleophilic substitution or esterification reactions.

- The reaction is generally carried out in an organic solvent under controlled low temperature to avoid side reactions.

Step 2: Substitution/Hydrolysis Reaction

- The α,β-unsaturated ester is reacted with an acyl halide (e.g., propionyl chloride) in the presence of an acid-binding agent at low temperature.

- Following substitution, alkaline hydrolysis is performed to convert esters to the corresponding carboxylate intermediates.

- This step yields an α-acylated intermediate bearing the desired alkoxy and alkyl substituents.

Step 3: Condensation and Cyclization

- The α-acyl intermediate is treated with a hydrazine derivative, typically methylhydrazine or substituted hydrazines, under low temperature to induce condensation.

- Catalysts such as potassium iodide or sodium iodide can be added to facilitate the reaction.

- The cyclization reaction forms the pyrazole ring, converting the intermediate into the pyrazole-4-carboxylic acid framework.

- The reaction mixture is then acidified to precipitate the crude pyrazole carboxylic acid.

Step 4: Purification

- The crude product is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, typically 35-65% alcohol).

- Recrystallization improves the purity, yielding the target 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid with high purity (up to 99% by HPLC).

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester + propionyl chloride + acid-binding agent + alkali | Low temperature (e.g., -30 to 0 °C) | 1-2 hours | Controlled addition to avoid side reactions |

| Condensation/Cyclization | α-acyl intermediate + methylhydrazine + KI catalyst | Low temperature (-30 to -20 °C), then gradual warming | 2-4 hours | Stirring under nitrogen atmosphere recommended |

| Acidification | Addition of 2M HCl to pH 1-2 | 10-20 °C | 4 hours | Precipitates pyrazole acid |

| Recrystallization | 35-65% aqueous alcohol (methanol/ethanol/isopropanol) | Reflux 1-2 hours, then cooling to 0-10 °C | Until crystallization completes | Enhances purity and yield |

Research Findings and Optimization Notes

- The use of potassium iodide as a catalyst in the condensation step significantly improves cyclization efficiency and yield.

- Low-temperature control during hydrazine addition minimizes side reactions and formation of isomeric impurities.

- Recrystallization solvent composition critically affects purity; a 40% aqueous ethanol mixture is optimal for crystallizing pyrazole carboxylic acids with alkoxy substituents.

- HPLC purity of the final product can reach above 99%, with yields between 75-80% reported for similar pyrazole derivatives.

- Alternative hydrazines and alkyl substitutions can be adapted to modulate the pyrazole substitution pattern, as demonstrated in related pyrazole carboxylic acid syntheses.

Comparative Summary of Preparation Methods for Related Pyrazole-4-carboxylic Acids

Q & A

Q. How can isotopic labeling (e.g., 13C or 2H) aid in tracking the compound’s environmental fate?

- Methodological Answer : Synthesize 13C-labeled analogs at the carboxylic acid carbon. Use LC-MS/MS and stable isotope probing (SIP) to:

- Track biodegradation in soil/water microcosms.

- Identify transformation products (e.g., propoxy chain cleavage).

- Quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.